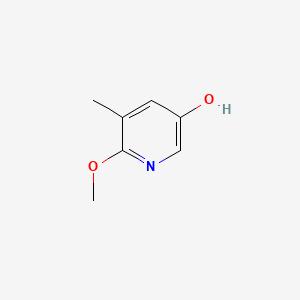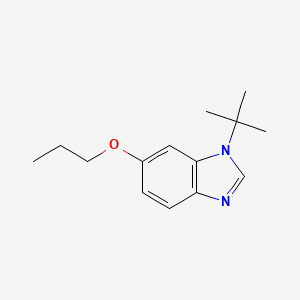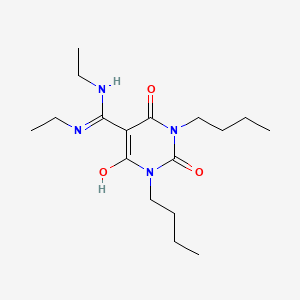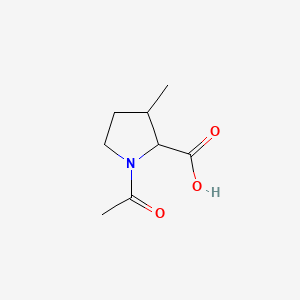
2-Methoxy-3-methyl-pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Antidepressant Molecules
Specific Scientific Field
Summary of the Application
2-Methoxy-3-methyl-pyridin-5-ol plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules involves metal-catalyzed reactions. Transition metals like iron, nickel, ruthenium, etc., are used as catalysts in these reactions .
Results or Outcomes
The synthesis of antidepressant molecules through metal-catalyzed procedures has been a significant advancement in medicinal chemistry. It has led to the development of more effective therapies for depression since the introduction of antidepressant medicines in the late 1950s .
Synthesis of Imidazo[1,2-a]pyridines
Specific Scientific Field
Summary of the Application
2-Methoxy-3-methyl-pyridin-5-ol is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . Imidazo[1,2-a]pyridines have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application or Experimental Procedures
The synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Results or Outcomes
The solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has resulted in good to excellent yields . This method has been appreciated for its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
Propriétés
IUPAC Name |
6-methoxy-5-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIDIZITOJZFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methyl-pyridin-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)







![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)



